Glyceryl 1-monofluoroacetate
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Overview
Description
2,3-Dihydroxypropyl 2-fluoroacetate is an organic compound with the molecular formula C5H9FO4. This compound is characterized by the presence of both hydroxyl and fluoroacetate functional groups, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl 2-fluoroacetate typically involves the esterification of 2,3-dihydroxypropyl alcohol with fluoroacetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of 2,3-dihydroxypropyl 2-fluoroacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds.
Types of Reactions:
Oxidation: 2,3-Dihydroxypropyl 2-fluoroacetate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the fluoro group is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: 2,3-Dihydroxypropyl 2-carboxylate.
Reduction: 2,3-Dihydroxypropyl alcohol.
Substitution: 2,3-Dihydroxypropyl 2-hydroxyacetate.
Scientific Research Applications
2,3-Dihydroxypropyl 2-fluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,3-dihydroxypropyl 2-fluoroacetate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The fluoroacetate group can inhibit enzyme activity by forming a stable complex with the enzyme, thereby blocking its function. This inhibition can lead to the disruption of metabolic processes, making it a potential candidate for drug development.
Comparison with Similar Compounds
2,3-Dihydroxypropyl acetate: Lacks the fluoro group, making it less reactive in certain chemical reactions.
2-Fluoroethyl acetate: Contains a fluoro group but lacks the dihydroxypropyl moiety, resulting in different chemical properties and reactivity.
Uniqueness: 2,3-Dihydroxypropyl 2-fluoroacetate is unique due to the presence of both hydroxyl and fluoroacetate groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, from organic synthesis to potential therapeutic uses.
Properties
CAS No. |
371-46-0 |
---|---|
Molecular Formula |
C5H9FO4 |
Molecular Weight |
152.12 g/mol |
IUPAC Name |
2,3-dihydroxypropyl 2-fluoroacetate |
InChI |
InChI=1S/C5H9FO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2 |
InChI Key |
WCWJRCWJPRMTLV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(COC(=O)CF)O)O |
Origin of Product |
United States |
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